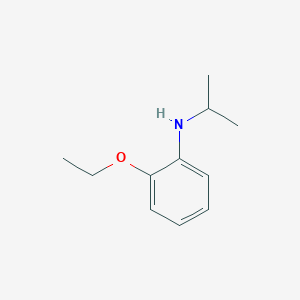

2-ethoxy-N-(propan-2-yl)aniline

Description

Significance of Aniline (B41778) and Ether Moieties in Contemporary Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in a vast array of chemical applications. byjus.com The aniline moiety, consisting of an amino group attached to a phenyl ring, is a key structural component in pharmaceuticals, dyes, and polymers. byjus.com In the rubber industry, aniline derivatives are crucial for processing chemicals and manufacturing products like tires and gloves. byjus.com The reactivity of the amino group and the aromatic ring allows for diverse chemical modifications, making substituted anilines versatile intermediates in organic synthesis. wikipedia.org The electronic properties of the aniline structure can be finely tuned by substituents on the aromatic ring, which influences the basicity and nucleophilicity of the nitrogen atom. wikipedia.org

Similarly, the ether group (R-O-R'), characterized by an oxygen atom connected to two alkyl or aryl groups, is a common feature in many organic compounds. libretexts.org Ethers are widely used as solvents due to their relative inertness and ability to dissolve a wide range of organic substances. libretexts.org In more complex molecules, the ether linkage is integral to the structure of natural products, pharmaceuticals, and materials. Aromatic ethers, where the oxygen is directly attached to an aryl ring, exhibit modified properties due to the conjugation of oxygen's lone pair electrons with the aromatic system. libretexts.org The presence of both aniline and ether moieties within a single molecule, as in 2-ethoxy-N-(propan-2-yl)aniline, suggests a compound with a unique combination of chemical properties, making it a subject of interest in synthetic and medicinal chemistry.

Research Landscape of this compound within Academic Inquiry

The academic and commercial research landscape for this compound appears to be limited. The compound is listed in the catalogs of several chemical suppliers, often with minimal purity specifications and intended for laboratory use only. cymitquimica.combldpharm.com Some sources indicate that the product has been discontinued, suggesting low demand or that it is primarily used as an intermediate in multi-step syntheses rather than as an end product. cymitquimica.com Its molecular formula is C₁₁H₁₇NO and it has a molecular weight of approximately 179.26 g/mol . cymitquimica.com While extensive studies dedicated solely to this compound are not readily found in public-domain literature, its structural analogs are mentioned in various chemical contexts, including as building blocks for more complex molecules. The study of related compounds, such as other N-alkylated or alkoxy-substituted anilines, is more common and provides a basis for understanding the potential reactivity and properties of this compound.

Methodological Framework for Comprehensive Chemical Investigation

A thorough investigation of a chemical compound like this compound involves a combination of experimental techniques and theoretical calculations to fully elucidate its structure, properties, and reactivity.

Modern chemical characterization relies on the powerful synergy between experimental data and computational modeling. numberanalytics.com Experimental techniques provide tangible data on the physical and chemical properties of a substance, while theoretical approaches, such as quantum chemistry, offer insights into its electronic structure and behavior at a molecular level. nih.gov For instance, experimental measurements of a compound's spectroscopic data can be compared with theoretically predicted spectra to confirm its structure. This integrated approach is particularly valuable for understanding reaction mechanisms, where computational models can predict reaction energies and activation barriers, providing a deeper understanding of the kinetic and thermodynamic feasibility of a chemical transformation. nih.gov

The precise structure of an organic molecule is determined using a suite of spectroscopic methods. numberanalytics.com The primary techniques employed for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed structure of an organic compound. researchgate.net It provides information about the connectivity and spatial arrangement of atoms in a molecule. numberanalytics.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish correlations between different nuclei and piece together the molecular framework. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. mit.edu High-resolution mass spectrometry can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

By combining the information obtained from these techniques, chemists can confidently determine the structure of a new or unknown compound. numberanalytics.com

Quantum chemical modeling has become an indispensable tool in modern chemical research. youtube.com Using methods like Density Functional Theory (DFT), chemists can calculate a wide range of molecular properties, including:

Optimized molecular geometries

Spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) nih.gov

Electronic properties such as molecular orbital energies and charge distributions acs.org

Thermodynamic properties like reaction energies and activation barriers acs.org

These computational predictions can be used to complement and interpret experimental data, provide insights into the reactivity and stability of molecules, and guide the design of new compounds with desired properties. researchgate.net For a molecule like this compound, quantum chemical calculations could predict its preferred conformation, its reactivity in various chemical reactions, and its spectroscopic signatures.

Compound Data

Below are the predicted and known properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO | cymitquimica.com |

| Molecular Weight | 179.26 g/mol | cymitquimica.combldpharm.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Ethanol |

| Propane |

| Methoxymethane |

| Cumene |

| Acetone |

| Phenol |

| Benzoyl chloride |

| Phenyl benzoate |

| Benzene (B151609) |

| Diazomethane |

| Anisole (B1667542) |

| 2-nitrophenol |

| 4-nitrophenol |

| 2,4,6-trinitrophenol |

| Dimethyl ether |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-ethoxy-N-propan-2-ylaniline |

InChI |

InChI=1S/C11H17NO/c1-4-13-11-8-6-5-7-10(11)12-9(2)3/h5-9,12H,4H2,1-3H3 |

InChI Key |

BXQGPBFTWDCSTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy N Propan 2 Yl Aniline

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy: Assignment of Characteristic Vibrational Modes

Key expected vibrational modes include:

N-H Stretch: A secondary amine like 2-ethoxy-N-(propan-2-yl)aniline will show a single, relatively weak absorption band in the region of 3300-3500 cm⁻¹. This is in contrast to a primary amine (like 2-ethoxyaniline) which would display two bands in this region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy and isopropyl groups will be observed as strong absorptions in the 2850-2980 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond is expected to cause an absorption band around 1500-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond will likely appear in the 1250-1360 cm⁻¹ range.

C-O Stretching: The asymmetric C-O-C stretching of the ethoxy group is a strong and characteristic absorption, expected around 1200-1260 cm⁻¹. The symmetric stretch will be found at a lower frequency, approximately 1020-1080 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring. For a 1,2-disubstituted ring, a strong band is expected in the 735-770 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | 2850-2980 |

| Aromatic C=C | Stretch | 1450-1600 |

| N-H | Bend | 1500-1600 |

| Aromatic C-N | Stretch | 1250-1360 |

| Asymmetric C-O-C | Stretch | 1200-1260 |

| Symmetric C-O-C | Stretch | 1020-1080 |

| Aromatic C-H | Out-of-plane Bend | 735-770 |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C bonds of the alkyl substituents.

Key expected Raman signals include:

Aromatic Ring Breathing: A strong, sharp band characteristic of the benzene ring's symmetric "breathing" mode would be prominent.

C-C Stretching: The C-C stretching of the isopropyl and ethoxy groups would also be visible.

Symmetric C-H Bending: Symmetric bending modes of the methyl groups in the isopropyl and ethoxy moieties are expected to produce notable Raman signals.

The combination of FT-IR and Raman data would allow for a more complete and confident assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of the signals, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of this compound would provide a wealth of structural information. Based on the analysis of related compounds, the following proton signals are predicted: rsc.orgdocbrown.info

Aromatic Protons: The four protons on the substituted benzene ring will appear in the aromatic region, typically between 6.5 and 7.5 ppm. Due to the ortho-disubstitution, they will exhibit a complex splitting pattern, likely as multiplets, resulting from coupling to each other.

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. This peak would disappear upon the addition of D₂O, confirming its identity.

Isopropyl Group Protons: The methine proton (-CH) of the isopropyl group will appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet, integrating to six protons, due to coupling with the single methine proton.

Ethoxy Group Protons: The methylene (B1212753) protons (-O-CH₂-) of the ethoxy group will appear as a quartet, integrating to two protons, due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet, integrating to three protons, due to coupling with the two adjacent methylene protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplets | 4H |

| N-H | Variable | Broad Singlet | 1H |

| Isopropyl -CH | 3.5 - 4.5 | Septet | 1H |

| Ethoxy -O-CH₂- | 3.8 - 4.2 | Quartet | 2H |

| Ethoxy -CH₃ | 1.2 - 1.5 | Triplet | 3H |

| Isopropyl -CH₃ | 1.1 - 1.4 | Doublet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, as the two methyl carbons of the isopropyl group are chemically equivalent. The expected chemical shifts can be estimated from data for similar structures. chemicalbook.comnih.govdocbrown.infodocbrown.infochemicalbook.com

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C-N) and the carbon attached to the oxygen (C-O) will be the most downfield among the aromatic signals. The other four aromatic carbons will appear in the typical aromatic region of approximately 110-140 ppm.

Isopropyl Group Carbons: The methine carbon (-CH) will appear around 45-55 ppm, while the equivalent methyl carbons (-CH₃) will be more upfield, around 20-25 ppm.

Ethoxy Group Carbons: The methylene carbon (-O-CH₂-) will be in the range of 60-70 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 14-16 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Ethoxy -O-CH₂- | 60 - 70 |

| Isopropyl -CH | 45 - 55 |

| Isopropyl -CH₃ | 20 - 25 |

| Ethoxy -CH₃ | 14 - 16 |

Advanced NMR Techniques (e.g., 2D NMR, DEPT) for Complex Structure Resolution

To unambiguously assign all proton and carbon signals, especially in the complex aromatic region, advanced NMR techniques are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment would differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons would be absent. This would confirm the assignments of the aliphatic carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are spin-spin coupled. For instance, it would show a correlation between the isopropyl methine proton and the isopropyl methyl protons, and between the ethoxy methylene and methyl protons. It would also help in tracing the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): An HSQC or HETCOR spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal, for example, confirming which aromatic proton is attached to which aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure by observing long-range couplings. For example, a correlation between the N-H proton and the aromatic carbons would confirm their proximity.

Through the systematic application of these spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the molecule's chromophores and electronic structure.

Analysis of Electronic Absorption Bands and Chromophoric Systems

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline (B41778) chromophore. The primary chromophore is the benzene ring attached to the amino group. The presence of the ethoxy (-OCH2CH3) group at the ortho position and the isopropyl (-CH(CH3)2) group on the nitrogen atom will influence the position and intensity of the absorption bands.

The spectrum would likely exhibit two main types of absorption bands characteristic of aniline and its derivatives:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. For the parent aniline molecule, these transitions result in a primary band around 230 nm and a secondary, fine-structured band around 280 nm. The ethoxy group, being an auxochrome with lone pairs on the oxygen, is expected to cause a red shift (bathochromic shift) of these bands due to the extension of the conjugated system.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital of the benzene ring. nih.gov In aniline, this transition is often obscured by the more intense π → π* bands but can sometimes be observed as a shoulder on the main absorption peak. nih.gov

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the position of a UV-Vis absorption band changes with the polarity of the solvent. researchgate.net This effect provides insight into the change in the dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions.

For this compound, the following solvatochromic effects would be anticipated:

π → π transitions:* These transitions often exhibit a red shift (positive solvatochromism) as the solvent polarity increases. This is because the excited state is generally more polar than the ground state, and is thus stabilized to a greater extent by polar solvent molecules. nih.gov

n → π transitions:* These transitions typically show a blue shift (negative solvatochromism) with increasing solvent polarity. The non-bonding electrons on the nitrogen atom can form hydrogen bonds with protic solvents. This interaction stabilizes the ground state more than the excited state, leading to an increase in the energy gap for the transition. nih.gov

Studying the UV-Vis spectrum of this compound in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, water) would allow for the characterization of these shifts and a deeper understanding of the electronic distribution in its ground and excited states.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, we can predict its key structural features based on related compounds.

Single-Crystal X-ray Diffraction: Precise Determination of Bond Lengths, Angles, and Torsion Angles

A single-crystal X-ray diffraction study of this compound would yield precise measurements of its molecular geometry.

Expected Bond Lengths and Angles: Based on known structures of aniline derivatives, the bond lengths and angles would be expected to fall within typical ranges. For instance, the C-N bond length would be shorter than a standard single C-N bond due to partial double bond character from the delocalization of the nitrogen lone pair into the aromatic ring. The aromatic C-C bonds would be approximately 1.39 Å. The geometry around the nitrogen atom would likely be trigonal planar or very shallowly pyramidal.

Interactive Data Table: Expected Bond Parameters This table presents hypothetical, yet chemically reasonable, data for this compound based on known chemical principles and data from similar structures. It is for illustrative purposes as experimental data is not available.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C(aromatic)-N | ~ 1.40 Å |

| Bond Length | N-C(isopropyl) | ~ 1.47 Å |

| Bond Length | C(aromatic)-O | ~ 1.37 Å |

| Bond Angle | C-N-C | ~ 120° |

| Torsion Angle | C(aromatic)-C(aromatic)-N-C(isopropyl) | Variable, defines orientation of isopropyl group |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, the following interactions would be crucial in dictating its solid-state architecture:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. The oxygen atom of the ethoxy group and the nitrogen atom itself could act as hydrogen bond acceptors. It is highly probable that N-H···O or N-H···N hydrogen bonds would be a primary feature, linking molecules into chains or more complex networks. nih.gov

C-H···π Interactions: The alkyl C-H bonds of the ethoxy and isopropyl groups can act as weak hydrogen bond donors, interacting with the electron-rich face of the aromatic ring of a neighboring molecule. iucr.org

The interplay of these forces would determine the final crystal lattice, influencing properties like melting point and solubility.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal electron density into molecular regions.

Hirshfeld Surface Visualization: The Hirshfeld surface can be mapped with various properties. For example, mapping d_norm (a normalized contact distance) reveals regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. iucr.org For this compound, prominent red spots would be expected around the N-H group and the oxygen atom, corresponding to hydrogen bonding.

Fingerprint Plots: The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. It plots the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The plot provides a quantitative breakdown of the types of interactions.

For this compound, the fingerprint plot would be expected to show:

A high percentage of H···H contacts, appearing as a large, diffuse region in the center of the plot, typical for organic molecules. iucr.org

Sharp "spikes" corresponding to the specific N-H···O or N-H···N hydrogen bonds. nih.gov

"Wings" characteristic of C-H···π interactions. iucr.org

Contributions from C···H/H···C and O···H/H···O contacts. iucr.org

By analyzing the relative contributions of these different contacts, a detailed and quantitative understanding of the crystal packing forces could be achieved.

Computational Chemistry and Quantum Mechanical Investigations of 2 Ethoxy N Propan 2 Yl Aniline

Molecular Geometry Optimization and Conformational Analysis: A Lack of Specific Data

Detailed exploration into the molecular geometry, conformational preferences, and energetic landscapes of 2-ethoxy-N-(propan-2-yl)aniline is currently unavailable in published research. Consequently, there is no specific information regarding the application of common computational methods to this molecule.

Density Functional Theory (DFT) Methodologies: No Recorded Applications

There are no documented instances of Density Functional Theory (DFT) being used to study this compound. As a result, data pertaining to the use of specific functionals such as B3LYP, B1B95, WB97XD, M06-2X, or CAM-B3LYP for the analysis of this compound does not exist in the current body of scientific literature.

Hartree-Fock (HF) and Post-HF Computational Approaches: No Available Studies

Similarly, a search for research employing Hartree-Fock (HF) or more advanced post-HF methods for the computational analysis of this compound has yielded no results.

Basis Set Selection and Convergence Studies: An Uncharted Territory

Without primary research on the compound, there is no information regarding the selection and application of basis sets like 6-311++G(d,p) or cc-pVDZ for geometry optimization or other computational studies of this compound. Convergence studies, which are crucial for ensuring the accuracy of computational results, have therefore also not been performed or reported.

Potential Energy Surface (PES) Mapping and Torsional Barriers: A Research Gap

The potential energy surface (PES) of this compound, which would provide insight into its conformational isomers and the energy barriers between them, has not been mapped. Consequently, there is no data on the torsional barriers associated with the rotation of its substituent groups.

Theoretical Spectroscopic Property Prediction and Validation: An Opportunity for Future Research

The prediction of spectroscopic properties through computational means is a powerful tool for validating experimental data and understanding molecular vibrations. However, for this compound, this remains an area open for future investigation.

Calculation of Harmonic Vibrational Frequencies and Comparison with Experimental FT-IR and Raman Data: No Available Data

There are no published studies that have calculated the harmonic vibrational frequencies of this compound. As a result, a comparison between theoretical frequencies and experimental FT-IR and Raman spectroscopic data has not been conducted. This type of analysis would be invaluable for assigning spectral peaks to specific molecular motions.

Electronic Absorption Spectra Prediction via Time-Dependent DFT (TD-DFT) in Gas Phase and Solution

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. scirp.orgscispace.com This approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. scirp.org

For this compound, TD-DFT calculations would reveal how the molecule interacts with ultraviolet and visible light. These calculations can be performed for the molecule in the gas phase to understand its intrinsic electronic transitions. Furthermore, by incorporating solvent models, such as the Polarizable Continuum Model (PCM), the effect of different solvents on the absorption spectrum can be simulated. ajchem-a.com This is crucial as solvent polarity can significantly shift the absorption bands (a phenomenon known as solvatochromism) due to changes in the molecule's electronic structure upon solvation. nih.gov The predicted spectra would identify the key electronic transitions, such as π → π* or n → π* transitions, which are characteristic of aromatic amines and ethers. scispace.com

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. arxiv.orgnih.govnih.gov The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus. nih.govnih.gov

For this compound, DFT-based NMR predictions would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. These calculations can be refined by considering the solvent environment, which can influence chemical shifts. arxiv.org The predicted shifts for the aromatic protons, the ethoxy group protons and carbons, and the N-isopropyl group protons and carbons would help in the precise assignment of each signal in an experimental NMR spectrum. Recent advancements combining DFT with machine learning and graph neural networks have further improved the accuracy of these predictions. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Hardness/Softness

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.netresearchgate.net

For this compound, analysis of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. thaiscience.info From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These parameters provide quantitative measures of the molecule's reactivity. thaiscience.info

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Symbol | Hypothetical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.50 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.50 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 5.00 | Indicator of chemical stability and reactivity. |

| Chemical Hardness | η | 2.50 | Resistance to change in electron configuration. |

| Chemical Softness | S | 0.40 | Reciprocal of hardness, indicates reactivity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the ethoxy group and the nitrogen atom of the amine group, due to the presence of lone pairs. The aromatic ring would also exhibit regions of negative potential. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton. This map is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This method provides detailed information on electron density distribution, atomic charges, and the hybridization of orbitals in forming bonds. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. uni-muenchen.deresearchgate.net These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, this analysis would reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring, which stabilizes the molecule. The analysis provides quantitative data on the stabilization energies associated with these charge transfers, offering deep insights into the molecule's electronic structure and resonance effects. rsc.org

Table 2: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C)ring | 35.0 |

| LP (O) | σ* (C-C)ring | 5.0 |

| σ (C-H) | σ* (C-N) | 2.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found. LP denotes a lone pair.

Electron Localized Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed and intuitive picture of electron pairing and localization in a molecule. researchgate.net ELF analysis reveals the regions of space where the probability of finding a pair of electrons is high, effectively mapping out core electrons, covalent bonds, and lone pairs.

For this compound, ELF and LOL would visually distinguish the electron density associated with the C-C, C-H, C-N, and C-O covalent bonds. It would also clearly show the localized lone pairs on the nitrogen and oxygen atoms. These methods provide a more detailed view of the chemical bonding than MEP or NBO analysis alone and can be particularly useful for understanding the nuances of electron distribution in complex molecules.

Thermochemical and Thermodynamic Characterization

Thermochemical and thermodynamic parameters are fundamental to understanding the stability and reactivity of a molecule. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties with a high degree of accuracy. researchgate.net

The standard thermodynamic functions—enthalpy (H°), entropy (S°), and Gibbs free energy (G°)—are crucial for predicting the spontaneity of chemical processes. These values can be computed for this compound by performing geometry optimization and frequency calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netmdpi.com The electronic energy obtained from the DFT calculation is combined with zero-point vibrational energy (ZPVE) and thermal corrections to obtain the total enthalpy. reddit.com Entropy is calculated based on vibrational, translational, and rotational contributions derived from the frequency analysis. reddit.com The Gibbs free energy is then determined using the fundamental equation G° = H° - TS°.

A computational study on the adsorption of aniline (B41778) on a montmorillonite (B579905) surface demonstrated the calculation of these thermodynamic parameters using DFT. researchgate.net For instance, the calculated standard enthalpy, Gibbs free energy, and entropy for aniline were reported, providing a methodological precedent for similar calculations on its derivatives. researchgate.net While specific values for this compound are not available in the literature, the established computational protocols allow for their reliable prediction.

Table 1: Representative Calculated Thermodynamic Parameters for Aniline

| Thermodynamic Parameter | Value (kcal/mol) |

| Enthalpy (H°) | -160175.45 |

| Gibbs Free Energy (G°) | -160197.23 |

| Entropy (S°) | 73.08 (cal/mol·K) |

| Data sourced from a computational study on aniline sorption. researchgate.net |

Computational chemistry is instrumental in evaluating the energetics of chemical reactions, thereby assessing their feasibility. For this compound, potential transformations of interest include N-alkylation, N-dealkylation, and reactions involving the aromatic ring. The reaction enthalpy (ΔH_rxn) can be calculated by taking the difference between the total enthalpies of the products and the reactants. dtic.mil

Recent studies have explored the N-alkylation of anilines with alcohols using metal catalysts or visible-light-induced methods. nih.govnih.gov Computational modeling of these reaction pathways can elucidate the mechanism and identify the rate-determining steps. For example, a study on the reaction of 4-methyl aniline with OH radicals used DFT to compute the potential energy surface and reaction kinetics. mdpi.com Similarly, the feasibility of N-dealkylation, which has been demonstrated for aniline derivatives in water using ultrasound, can be investigated by calculating the activation barriers for N-C bond cleavage. rsc.org These computational approaches provide a framework for studying the reactivity of the N-isopropyl group in this compound.

Tautomerism, the interconversion of structural isomers through proton transfer, is a key consideration for molecules with multiple protonation sites. mdpi.com For this compound, potential tautomers could involve the amine proton. While aniline itself primarily exists in the amino form, substitution can influence the tautomeric equilibrium.

Computational methods are well-suited to investigate tautomeric equilibria by calculating the relative energies of the different tautomers. nih.gov The energy difference (ΔE) and relative Gibbs free energy (ΔG) between the tautomers determine their relative populations at equilibrium. Studies on related heterocyclic systems, such as 1-benzamidoisoquinoline derivatives, have successfully used DFT calculations to explore the factors governing the position of the tautomeric equilibrium, including substituent effects and intramolecular hydrogen bonding. mdpi.com For this compound, computational analysis can predict the most stable tautomer and the energy barriers for interconversion. The inclusion of solvent models is often crucial for accurately reproducing experimental observations. mdpi.comnih.gov

Advanced Quantum Chemical Applications

Beyond thermodynamics, quantum chemical calculations can predict a variety of advanced molecular properties, including those relevant to materials science and drug design.

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. mdpi.com The first-order hyperpolarizability (β) is a key molecular parameter that governs the second-order NLO response. Computational chemistry, particularly DFT, has become a standard tool for predicting the NLO properties of organic molecules. researchgate.net

For aniline derivatives, the NLO response is often enhanced by the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. mq.edu.au In this compound, the ethoxy and N-isopropylaniline groups both act as electron donors. The first hyperpolarizability can be calculated using methods like the finite field approach or by employing analytical derivatives. researchgate.net Numerous studies have reported the calculated hyperpolarizabilities of various substituted anilines, providing a basis for estimating the NLO properties of the title compound. mq.edu.auresearchgate.netbohrium.com For comparison, urea (B33335) is often used as a reference material. mdpi.comnih.gov

Table 2: Representative Calculated First-Order Hyperpolarizability (β) for Substituted Anilines

| Molecule | Method | β (10⁻³⁰ esu) |

| p-Nitroaniline | HF/6-31+G(d,p) | ~9.7 |

| 2,5-dichloroaniline | B3LYP-D3/6-311++G** | Varies with field strength |

| 4-(N,N-dimethylamino)-4'-nitrostilbene | MP2 | High, dependent on structure |

| Data compiled from various computational studies on aniline derivatives. mq.edu.auresearchgate.netrug.nl |

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Computational models that account for solvent effects are therefore essential for accurate predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. worldscientific.comresearchgate.net

PCM calculations can be applied to study the influence of different solvents on the thermodynamic properties, reaction energetics, and NLO properties of this compound. For instance, studies on para-nitroaniline have shown that both the static and frequency-dependent hyperpolarizability are affected by the dielectric constant of the solvent. worldscientific.com Similarly, investigations into the NLO properties of other aniline derivatives have utilized PCM to model solvent effects and have found it crucial for achieving better agreement with experimental data. mq.edu.auresearchgate.net The use of PCM allows for a more realistic simulation of the molecule's behavior in a condensed phase. rgnpublications.com

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Ethoxy N Propan 2 Yl Aniline

Nucleophilic Substitution Reactions at the Nitrogen and Oxygen Centers

The nitrogen and oxygen atoms of 2-ethoxy-N-(propan-2-yl)aniline both possess lone pairs of electrons, rendering them nucleophilic centers capable of participating in substitution reactions.

The nitrogen atom of the N-isopropylamino group can act as a nucleophile in bimolecular nucleophilic substitution (S_N2) reactions. For instance, it can react with alkyl halides in a process known as N-alkylation to yield a tertiary amine. ncert.nic.in The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single step. masterorganicchemistry.com

Kinetic studies of analogous S_N2 reactions show that the rate is dependent on the concentration of both the amine and the alkyl halide, following a second-order rate law: Rate = k[Amine][Alkyl Halide]. masterorganicchemistry.com The steric hindrance around the nucleophilic nitrogen and the electrophilic carbon plays a crucial role. The isopropyl group attached to the nitrogen, while not excessively bulky, does present more steric hindrance than a simple methyl or ethyl group, which may slightly decrease the reaction rate compared to less substituted anilines. Similarly, the reaction works best with unhindered primary or methyl halides. masterorganicchemistry.com

From a stereochemical perspective, if the S_N2 reaction occurs at a chiral electrophile, it proceeds with an inversion of configuration at the electrophilic carbon, a phenomenon known as Walden inversion. masterorganicchemistry.com

The oxygen atom of the ethoxy group is a much weaker nucleophile than the nitrogen due to the electrons being held more tightly by the more electronegative oxygen. For it to act as a potent nucleophile in an S_N2 reaction, it generally must first be deprotonated. However, cleavage of the ether bond to generate a phenoxide is not a facile process. A more relevant reaction is the nucleophilic behavior of the precursor, 2-aminophenol, before the installation of the ethyl group. The nitrogen atom is also the more nucleophilic center for acylation reactions with acid chlorides or anhydrides, leading to the formation of an amide. ncert.nic.in

Table 1: Factors Influencing S_N2 Reactions at the Nitrogen Center This table is based on established principles of S_N2 reactions.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Substrate (Alkyl Halide) | CH₃X > 1° > 2° >> 3° (No reaction) | Decreased steric hindrance allows for easier backside attack by the nucleophilic nitrogen. masterorganicchemistry.com |

| Leaving Group | I > Br > Cl > F | Weaker bases are better leaving groups, stabilizing the transition state. |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

When this compound reacts as a nucleophile with alkyl halides, elimination reactions can compete with the desired S_N2 substitution, particularly when using secondary or tertiary alkyl halides. masterorganicchemistry.com In this scenario, the amine can act as a base, abstracting a proton from a carbon atom adjacent to the leaving group, leading to the formation of an alkene. This pathway is known as the E2 (bimolecular elimination) mechanism.

The S_N2/E2 competition is influenced by several factors:

Structure of the Alkyl Halide : As steric hindrance increases (from primary to secondary to tertiary), the E2 pathway becomes more favorable over the S_N2 pathway. Tertiary alkyl halides almost exclusively yield elimination products. masterorganicchemistry.com

Strength and Steric Bulk of the Base/Nucleophile : While the aniline (B41778) nitrogen is only moderately basic, its steric bulk, enhanced by the isopropyl group, can favor elimination. Using a stronger, non-nucleophilic base would strongly favor elimination.

Reaction Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher entropy of activation.

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, if a sterically hindered base is used, the Hofmann product (the less substituted alkene) may be favored due to the preferential abstraction of the sterically more accessible proton.

Electrophilic Aromatic Substitution Reactions on the Anilino Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (S_EAr) due to the powerful electron-donating effects of both the N-isopropylamino and ethoxy substituents. wikipedia.org

Both the amino group and the ethoxy group are strong activating groups and are ortho, para-directors. youtube.comlibretexts.org This is because their lone pairs of electrons can be delocalized into the aromatic π-system through resonance, stabilizing the positive charge in the arenium ion intermediate that forms during the substitution process. wikipedia.org This stabilization is most effective when the electrophile attacks the positions ortho or para to the substituent.

In this compound, the two groups work in concert to direct incoming electrophiles:

N-isopropylamino group (at C1) : Strongly directs to positions 2, 4, and 6.

Ethoxy group (at C2) : Strongly directs to positions 1, 3, and 5.

The directing effects reinforce each other at positions 4 and 6. Therefore, electrophilic substitution is expected to occur predominantly at the C4 (para to the amino group) and C6 (ortho to the amino group) positions.

Position 4 (para) : This position is activated by both groups and is generally sterically accessible.

Position 6 (ortho) : This position is also strongly activated. However, its proximity to the bulky N-isopropylamino group might introduce some steric hindrance, potentially making substitution at the para position more favorable. youtube.com

Position 5 (meta) : This position is activated by the ethoxy group but not the amino group, making it a less likely site for substitution.

Position 3 (meta) : This position is activated by the ethoxy group but deactivated by the inductive effect of the adjacent amino group, making it highly unfavorable.

Thus, the major products of electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions will be the 4-substituted and 6-substituted isomers. The exact ratio of para to ortho product would depend on the specific electrophile and reaction conditions.

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. cdnsciencepub.comresearchgate.net Activating groups increase the reaction rate by stabilizing the rate-determining transition state leading to the arenium ion intermediate. wikipedia.orgmasterorganicchemistry.com

Both the N-isopropylamino and ethoxy groups are powerful activating groups due to their strong +R (resonance) effect. The amino group is one of the strongest activating groups known. The presence of two such groups on the same ring makes the system extremely reactive towards electrophiles, far more so than benzene, aniline, or anisole (B1667542) (methoxybenzene). smolecule.comwikipedia.org

Table 2: Comparison of Relative Reaction Rates in Electrophilic Aromatic Substitution This table presents generally accepted relative rates for nitration compared to benzene and an inferred value for the subject compound.

| Compound | Substituent(s) | Relative Rate (vs. Benzene = 1) | Classification |

|---|---|---|---|

| Benzene | -H | 1 | Standard |

| Anisole | -OCH₃ | 10⁴ | Strongly Activating |

| Aniline | -NH₂ | 10⁶ | Very Strongly Activating smolecule.com |

| This compound | -NHCH(CH₃)₂ and -OCH₂CH₃ | >> 10⁶ (Inferred) | Exceptionally Strongly Activating |

Reactions Involving the Isopropylamino Group

The N-isopropylamino group can undergo several reactions characteristic of secondary amines. ncert.nic.in

Acylation : The nitrogen atom readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetylated amide. This reaction is often used as a protecting strategy in multi-step syntheses. The resulting amide group is still an ortho, para-director but is significantly less activating than the amino group. This moderation of reactivity can be useful to prevent polysubstitution or oxidation during subsequent electrophilic aromatic substitution steps. The original amine can be regenerated by hydrolysis of the amide.

Basicity and Salt Formation : Like other amines, the lone pair on the nitrogen atom imparts basic properties, allowing it to react with acids to form an ammonium (B1175870) salt. ncert.nic.in This property is fundamental for its purification and separation from non-basic compounds.

Oxidation : The secondary amine functionality is susceptible to oxidation. Strong oxidizing agents can lead to a variety of products, and the highly activated ring is also prone to oxidation, which can result in complex product mixtures or polymerization.

The isopropyl group itself is generally robust, but the hydrogen atom on the carbon attached to the nitrogen is a benzylic-type position and could potentially be a site for radical reactions under specific conditions.

Acylation Reactions to Form Amides

The secondary amine functionality of this compound readily undergoes acylation to form the corresponding amides. This classic transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base to neutralize the acid byproduct.

A general representation of this reaction is the N-acylation of a secondary amine with an acyl chloride:

R-COCl + R'-NH-R'' → R-CO-NR'R'' + HCl

In the context of this compound, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The lone pair of electrons on the nitrogen is crucial for this reactivity. The presence of the ethoxy and isopropyl groups on the aniline derivative influences the steric and electronic environment of the amine, which can affect the rate and efficiency of the acylation reaction.

The use of coupling reagents has modernized amide synthesis, allowing for the direct condensation of carboxylic acids and amines under milder conditions. Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) have been shown to be effective for amide bond formation. organic-chemistry.org These methods often offer high yields and are compatible with a wide range of functional groups. organic-chemistry.org

An overview of common acylation methods is presented in the table below.

| Acylating Agent | General Conditions | Byproducts |

| Acyl Chlorides | Base (e.g., pyridine, triethylamine) | HCl |

| Carboxylic Anhydrides | Often heat or a catalyst | Carboxylic acid |

| Carboxylic Acids | Coupling agent (e.g., DCC, EDC) | Urea (B33335) or related compound |

Further Alkylation or Functionalization of the Amino Nitrogen

The nitrogen atom in this compound, being a secondary amine, can undergo further alkylation to form a tertiary amine. This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking an alkyl halide. masterorganicchemistry.com The reaction's success is often dependent on the nature of the alkylating agent, with primary alkyl halides being the most effective. masterorganicchemistry.com

The Williamson ether synthesis, traditionally used for forming ethers, provides a conceptual parallel for N-alkylation, where an alkoxide is analogous to the amine nucleophile. masterorganicchemistry.com Strong bases may be employed to deprotonate the amine, increasing its nucleophilicity, although this is less common for amines compared to alcohols. masterorganicchemistry.com

Beyond simple alkylation, the amino nitrogen can be incorporated into more complex functional groups. These transformations are critical for synthesizing a diverse array of molecules with specific properties and applications.

Cyclization and Annulation Reactions Employing this compound as a Precursor

The structure of this compound makes it a valuable starting material for the synthesis of nitrogen-containing heterocyclic compounds. The presence of the amine and the activated aromatic ring allows for various cyclization and annulation strategies.

Formation of Nitrogen-Containing Heterocycles (e.g., Azacycles, Quinolines)

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocycles with significant applications. Several named reactions are employed for quinoline (B57606) synthesis, many of which utilize anilines as key building blocks. iipseries.orgjptcp.com While direct examples using this compound are not extensively detailed in the provided search results, the general principles of these reactions are applicable.

Classic methods for quinoline synthesis that start from anilines include:

Skraup Synthesis: This involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org

Doebner-von Miller Reaction: This method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. jptcp.com

Friedländer Synthesis: This is the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.org

The synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrimidines, often involves the condensation of amines with other reactants to build the heterocyclic ring. nih.gov For instance, the synthesis of 2-methyl-8-ethylquinoline has been achieved from 2-ethylaniline (B167055) and ethylene (B1197577) glycol, demonstrating the utility of substituted anilines in forming complex heterocycles. researchgate.net

Detailed Mechanistic Elucidation of Ring-Forming Transformations

The mechanisms of quinoline synthesis are well-studied. In the Skraup synthesis, glycerol is first dehydrated to acrolein, which then undergoes a Michael-type addition with the aniline. iipseries.org Subsequent cyclization, dehydration, and oxidation lead to the aromatic quinoline ring system. researchgate.net

The Friedländer synthesis proceeds via an initial aldol-type condensation between the o-aminoaryl ketone or aldehyde and the methylene-containing reactant. iipseries.org This is followed by an intramolecular cyclization and dehydration to form the quinoline ring.

The use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in peptide synthesis has been investigated, and the proposed reaction mechanisms involve the formation of intermediate species. nih.gov Although this is not a direct cyclization of this compound, it highlights the reactivity of related quinoline structures and the potential for mechanistic studies in this chemical space.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during a chemical reaction is fundamental to elucidating its mechanism and optimizing its conditions.

Spectroscopic and Computational Characterization of Unstable Species

Modern analytical techniques are invaluable for identifying and characterizing unstable intermediates and transition states. While specific studies on this compound were not found, related research provides insight into the methodologies used.

In the study of peptide synthesis using EEDQ, intermediates were isolated and characterized to propose a reaction mechanism. nih.gov This suggests that techniques like NMR spectroscopy and mass spectrometry could be applied to study the reactions of this compound.

Computational chemistry offers a powerful tool for modeling reaction pathways and predicting the structures and energies of intermediates and transition states. These theoretical calculations complement experimental data and provide a deeper understanding of the reaction mechanism at a molecular level.

Application of Transition State Theory for Reaction Rate Prediction

Transition state theory (TST) is a fundamental concept in chemical kinetics that provides a framework for predicting the rates of elementary chemical reactions. wikipedia.org It postulates the existence of a high-energy intermediate state, known as the transition state or activated complex, which lies on the reaction coordinate between the reactants and products. wikipedia.orgwikipedia.org The rate of the reaction is then determined by the concentration of this transition state species and the frequency at which it decomposes to form the products. wikipedia.org

The core of TST lies in the Eyring equation, which relates the rate constant (k) of a reaction to the Gibbs free energy of activation (ΔG‡):

k = (κ kBT/h) * e(-ΔG‡/RT)

Where:

k is the rate constant

κ is the transmission coefficient (often assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation is further defined as ΔG‡ = ΔH‡ - TΔS‡, where ΔH‡ is the enthalpy of activation and ΔS‡ is the entropy of activation. wikipedia.org These thermodynamic parameters are crucial for understanding the energy barrier and the molecular ordering required to reach the transition state.

Detailed Research Findings from Analogous Systems

Computational studies on the reactions of other aniline derivatives, such as the oxidation of meta-substituted anilines and the reaction of 4-methyl aniline with hydroxyl radicals, provide valuable insights. orientjchem.orgmdpi.com For instance, in the oxidation of meta-substituted anilines, the nature of the substituent significantly impacts the reaction rate. orientjchem.org Electron-donating groups tend to increase the reaction rate by stabilizing the positively charged transition state, which is reflected in a negative Hammett reaction constant (ρ). orientjchem.org

For this compound, the ethoxy group (-OC2H5) at the ortho position is an electron-donating group due to resonance, which would be expected to increase the electron density on the aromatic ring and the nitrogen atom. The N-(propan-2-yl) group is a bulky alkyl group that can have both electronic and steric effects.

Hypothetical Application to this compound

To illustrate the application of TST, we can consider a hypothetical reaction, such as hydrogen abstraction from the N-H bond by a hydroxyl radical. A computational chemistry approach, likely using density functional theory (DFT), would be employed to model this reaction. researchgate.net

The process would involve:

Locating the Transition State: The geometry of the transition state for the hydrogen abstraction would be optimized. This structure represents the highest point on the minimum energy path connecting reactants and products. wikipedia.org

Calculating Vibrational Frequencies: Frequency calculations are performed to confirm that the optimized structure is a true transition state (characterized by one imaginary frequency corresponding to the reaction coordinate) and to obtain the zero-point vibrational energy (ZPVE).

Determining Activation Energies: The electronic energies of the reactants, transition state, and products are calculated. The enthalpy of activation (ΔH‡) can then be determined by considering the differences in electronic energies, ZPVE, and thermal corrections. The entropy of activation (ΔS‡) is also calculated from the vibrational, rotational, and translational partition functions.

Calculating the Rate Constant: Using the calculated ΔG‡, the rate constant (k) can be predicted at various temperatures using the Eyring equation.

Illustrative Data Tables

The following data tables are hypothetical and serve to illustrate the kind of data that would be generated from a computational study applying TST to the hydrogen abstraction reaction of this compound. The values are based on trends observed in studies of similar aniline derivatives. orientjchem.orgmdpi.com

Table 1: Calculated Thermodynamic Activation Parameters for the Hypothetical Reaction of this compound with a Hydroxyl Radical

| Parameter | Value | Unit |

| ΔH‡ | 5.8 | kcal/mol |

| ΔS‡ | -25.7 | cal/(mol·K) |

| ΔG‡ (at 298 K) | 13.5 | kcal/mol |

This interactive table presents hypothetical thermodynamic parameters. These values are for illustrative purposes only and are not derived from actual experimental or computational results for this specific compound.

Table 2: Predicted Rate Constants at Various Temperatures for the Hypothetical Reaction

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

| 250 | 1.2 x 10⁻¹³ |

| 298 | 8.5 x 10⁻¹³ |

| 350 | 4.2 x 10⁻¹² |

| 400 | 1.5 x 10⁻¹¹ |

This interactive table shows hypothetical rate constants calculated using the Eyring equation and the parameters from Table 1. These values are for illustrative purposes only.

The negative entropy of activation in the hypothetical data is typical for a bimolecular reaction, indicating a more ordered transition state compared to the reactants. orientjchem.org The increase in the rate constant with temperature is consistent with the principles of chemical kinetics.

Academic Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

Aniline (B41778) derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. beilstein-journals.org The specific substitution pattern of 2-ethoxy-N-(propan-2-yl)aniline suggests its utility as a specialized intermediate.

The structure of this compound is well-suited for the construction of advanced molecular scaffolds. The presence of the aniline nitrogen allows for a variety of transformations, including N-alkylation, N-acylation, and participation in coupling reactions. The ortho-ethoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions and may also participate in cyclization reactions to form heterocyclic systems. The N-isopropyl group provides steric bulk, which can be exploited to control the stereochemical outcome of reactions.

Aniline derivatives are known to be valuable in creating more complex structures. beilstein-journals.org For instance, they can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai While specific examples for this compound are not documented, its structural motifs are found in various bioactive compounds.

As a precursor, this compound can be utilized in the synthesis of a range of functional organic molecules. The amino group can be diazotized and subsequently replaced by a variety of functional groups, a cornerstone of aromatic chemistry. Furthermore, the aromatic ring can be further functionalized through reactions such as halogenation, nitration, or sulfonation, leading to a diverse set of derivatives.

The use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) for coupling acyl-L-amino acids with aniline highlights a potential pathway where derivatives of this compound could be employed. nih.gov This suggests its possible application in peptide chemistry or the synthesis of other amide-containing molecules.

Catalytic Activity in Organic Transformations (Non-Biological)

The field of catalysis often relies on ligands that can coordinate to metal centers and modulate their reactivity. Aniline derivatives are frequently used as scaffolds for the synthesis of such ligands. nih.gov

The structure of this compound is a promising starting point for the design of novel ligands for metal complexation. The nitrogen atom can act as a donor, and additional donor atoms can be introduced into the molecule to create bidentate or polydentate ligands. For example, functionalization of the aromatic ring at the position ortho to the amino group could introduce another coordinating group, leading to a chelating ligand.

The synthesis of mixed-ligand complexes with other aniline derivatives has been reported, demonstrating the versatility of this class of compounds in coordination chemistry. asrjetsjournal.orgmdpi.comrdd.edu.iqresearchgate.net While no specific ligands derived from this compound are described in the literature, the general principles of ligand design suggest that it could be a valuable precursor.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Type | Potential Coordinating Atoms | Potential Metal Complexes |

| Monodentate | N | Complexes with various transition metals |

| Bidentate (N,O) | N, O (from a new functional group) | Chelating complexes with transition metals |

| Bidentate (N,N) | N, N (from a new functional group) | Chelating complexes with transition metals |

This table represents a hypothetical exploration of potential ligand types, as specific research on ligands derived from this compound is not currently available.

Metal complexes bearing ligands derived from substituted anilines have been shown to be effective catalysts for a variety of organic transformations, including carbon-carbon bond formation and oxidation-reduction reactions. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst.

The ethoxy and isopropyl groups in this compound-derived ligands would be expected to influence the catalytic activity of a metal center. The electron-donating nature of the ethoxy group could enhance the reactivity of an electron-deficient metal, while the steric bulk of the isopropyl group could create a specific chiral environment, potentially leading to enantioselective catalysis.

In addition to serving as ligands in metal-based catalysis, aniline derivatives can also function as organocatalysts. The nitrogen atom can act as a Lewis base or be part of a more complex catalytic scaffold. For instance, chiral anilines have been used to catalyze asymmetric reactions.

Furthermore, the aromatic nature of this compound suggests potential applications in photocatalysis. Aniline derivatives can be electronically excited upon absorption of light, and this excited state can then participate in energy or electron transfer processes to promote chemical reactions. The specific photophysical properties would depend on the full structure of the potential catalyst.

Advanced Materials and Polymer Chemistry Applications

The unique molecular architecture of this compound, featuring both an alkoxy and a secondary alkylamino group on the aromatic ring, suggests its potential utility in the synthesis of advanced materials and polymers with tailored properties. While specific research on this particular compound is not extensively documented, its structural motifs allow for informed predictions regarding its behavior and applications in materials science, drawing parallels from studies on analogous substituted anilines.

Incorporation as a Monomer Unit in Polymer Synthesis for Specific Properties

The presence of an amine group makes this compound a candidate for incorporation as a monomer unit in the synthesis of polyanilines (PANIs) and their derivatives. Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aniline monomer.

The polymerization of aniline derivatives typically proceeds via oxidative coupling, where the monomers are linked to form a polymer chain. nih.gov The nature of the substituents on the aniline ring plays a crucial role in the polymerization process and the final properties of the polymer.

Influence of Substituents:

Ethoxy Group (o-position): The electron-donating nature of the ethoxy group at the ortho position is expected to influence the electronic properties of the resulting polymer. Alkoxy groups can enhance the solubility of the polymer in common organic solvents, a significant advantage for processability. nih.gov Furthermore, the position of the substituent can affect the regiochemistry of the polymerization, potentially leading to more ordered polymer structures.

N-isopropyl Group: The bulky N-isopropyl group is anticipated to have a significant steric influence on the polymerization process and the morphology of the resulting polymer. journalajopacs.com This steric hindrance can decrease the rate of polymerization and may lead to polymers with lower molecular weights compared to unsubstituted aniline. However, the presence of this group is also likely to increase the solubility of the polymer and disrupt the close packing of polymer chains, which can be beneficial for creating materials with higher free volume or specific sensoric properties.

Table 1: Predicted Influence of Substituents on Poly(this compound)

| Substituent | Position | Predicted Effect on Polymer Properties |

| Ethoxy | ortho | - Increased solubility in organic solvents- Potential for ordered polymer structure- Modification of electronic properties |

| N-isopropyl | - | - Increased solubility- Steric hindrance affecting polymerization rate and molecular weight- Altered polymer morphology |

The combination of both an ethoxy and an N-isopropyl group could lead to a polymer with a unique balance of solubility, processability, and electronic properties, making it a candidate for applications in sensors, antistatic coatings, and electrochromic devices.

Component in the Development of Optical or Electronic Materials based on Theoretical Predictions (e.g., NLO properties)

Organic molecules with electron-donating and electron-accepting groups can exhibit significant nonlinear optical (NLO) properties, making them attractive for applications in photonics and optoelectronics. nih.gov The structure of this compound, with its electron-donating ethoxy and amino groups, suggests its potential as a building block for NLO materials.

Theoretical studies on substituted anilines have shown that the nature and position of substituents can have a profound impact on the first-order hyperpolarizability (β), a measure of the second-order NLO response. bohrium.commq.edu.au

Theoretical Predictions for NLO Properties:

Computational studies, often employing methods like Density Functional Theory (DFT), are used to predict the NLO properties of molecules. researchgate.netbohrium.com For aniline derivatives, it has been found that:

Donor Groups: The presence of strong electron-donating groups, such as amino and alkoxy groups, generally enhances the NLO response. bath.ac.uk

Substitution Pattern: The relative positions of the substituents are critical. For instance, a push-pull system, where an electron-donating group and an electron-accepting group are at opposite ends of a conjugated system, often leads to a large NLO response.

Conjugation: Extending the π-conjugation of the molecule can also increase the hyperpolarizability. mq.edu.au

While this compound itself does not have a strong electron-accepting group, it could be functionalized or co-polymerized with monomers containing acceptor moieties to create materials with significant NLO properties. Theoretical calculations could guide the design of such materials by predicting the NLO response of various derivatives.

Table 2: Predicted NLO Properties based on Theoretical Studies of Analogous Systems

| Molecular Feature | Influence on First-Order Hyperpolarizability (β) | Rationale |

| Ethoxy Group | Increase | Electron-donating nature enhances charge asymmetry. bath.ac.uk |

| N-isopropyl Group | Moderate Influence | Can affect molecular conformation and packing in the solid state. |

| Potential Modification with Acceptor Group (e.g., -NO2) | Significant Increase | Creates a "push-pull" system, leading to a large NLO response. bohrium.com |

The theoretical investigation of this compound and its potential derivatives would be a valuable step in assessing their suitability for applications in advanced optical and electronic materials. Such studies could predict their hyperpolarizabilities, absorption wavelengths, and other relevant electronic properties, thereby guiding synthetic efforts.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-ethoxy-N-(propan-2-yl)aniline, and how are intermediates characterized?

- Methodology : A typical approach involves alkylation of aniline derivatives. For example, reacting 4-ethoxy-aniline with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Purification often employs column chromatography or HPLC, followed by structural confirmation via ¹H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) and mass spectrometry (e.g., HRMS-ESI for molecular ion verification) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 296 K. Refinement employs SHELXL (via Olex2 or SHELXTL), optimizing parameters like R₁ (e.g., <0.05 for high-quality data). Hydrogen bonding (e.g., N–H⋯O/Br) and torsion angles (e.g., ethoxy group conformation) are analyzed using Mercury or PLATON .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for amine-related hazards (e.g., respiratory irritation) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Methodology : In SHELXL, apply PART instructions to model disordered ethoxy/isopropyl groups. Use ISOR/SADI restraints to maintain reasonable geometry. For severe disorder, consider twinning (e.g., BASF parameter in TWIN/BATCH) or high-resolution synchrotron data. Validate with R₁/Rfree convergence and electron density maps (e.g., residual peaks <0.5 e⁻/ų) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Use DFT calculations (Gaussian, ORCA) to predict electron density at para/meta positions. Experimentally, direct nitration (HNO₃/H₂SO₄) favors the para position due to ethoxy’s +M effect. For bromination, employ NBS in DMF to minimize steric hindrance from the isopropyl group .

Q. How do solvent effects influence the photostability of this compound?

- Methodology : Conduct UV-Vis spectroscopy in varying solvents (polar aprotic vs. protic). Use time-dependent DFT (TD-DFT) to model excited-state behavior. Experimental degradation studies under simulated solar radiation (e.g., 300 W Xe lamp) can quantify half-life (t₁/₂) and identify byproducts via GC-MS .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., nicotinic receptors)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using receptor PDB structures (e.g., 6CNJ for α3β4 nAChR). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å). Compare with analogs like N,N-dimethyl-4-(((2-(4-methylcyclohex-3-en-1-yl)propan-2-yl)imino)methyl)aniline for SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products